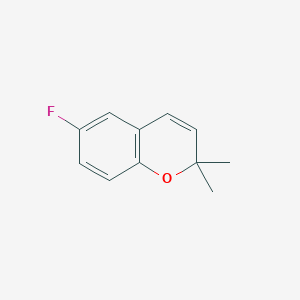

2,2-dimethyl-6-fluoro-2H-chromene

説明

2,2-Dimethyl-6-fluoro-2H-chromene is a fluorinated chromene derivative characterized by a bicyclic benzopyran structure with a geminal dimethyl group at the C2 position and a fluorine substituent at the C6 position. Chromenes (2H-1-benzopyrans) are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and receptor-modulating properties . This compound’s structural uniqueness positions it as a candidate for therapeutic development, particularly in targeting chronic diseases or microbial infections.

特性

分子式 |

C11H11FO |

|---|---|

分子量 |

178.20 g/mol |

IUPAC名 |

6-fluoro-2,2-dimethylchromene |

InChI |

InChI=1S/C11H11FO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 |

InChIキー |

BYPMQMYZEAUWGG-UHFFFAOYSA-N |

正規SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)F)C |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry

2,2-Dimethyl-6-fluoro-2H-chromene and its derivatives have shown promising potential as therapeutic agents. Key applications include:

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. Mechanisms involve inducing apoptosis through caspase activation and cell cycle arrest in cancer cells .

- Neuroprotective Effects : The compound has been studied for its interaction with amyloid-beta plaques, potentially offering therapeutic benefits in Alzheimer's disease by inhibiting acetylcholinesterase .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Derivatives : It can undergo various chemical reactions such as substitution, oxidation, and reduction, allowing for the creation of numerous derivatives with diverse functionalities .

- Pharmaceutical Development : Its derivatives are being explored for their ability to modulate biological pathways, making them candidates for drug development targeting specific diseases .

Case Study 1: Anticancer Properties

A study evaluated the anticancer properties of various chromene derivatives, including 2,2-dimethyl-6-fluoro-2H-chromene. The results demonstrated significant cytotoxicity against glioblastoma and pancreatic cancer cell lines, with IC50 values ranging from 1.5 to 17 μM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

In another study focused on neurodegenerative diseases, the interaction of 2,2-dimethyl-6-fluoro-2H-chromene with amyloid-beta plaques was investigated. The findings suggested that this compound could inhibit plaque formation and reduce acetylcholinesterase activity, highlighting its potential role in treating Alzheimer's disease .

類似化合物との比較

Comparative Analysis with Structurally Similar Chromene Derivatives

Substituent Effects on Physicochemical Properties

The substituents at C2 and C6 critically influence chromenes’ physical and chemical behavior. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula (C₁₁H₁₁FO₂).

- Fluoro vs.

- Dimethyl vs. Diphenyl at C2 : The dimethyl group offers steric hindrance without excessive bulk, favoring pharmacokinetic profiles over diphenyl derivatives, which exhibit light-induced ring-opening reactions .

Stability and Reactivity

- Photochemical Behavior : Unlike 2,2-diphenyl-2H-chromene, which undergoes UV-induced ring-opening to form colored intermediates, the dimethyl-fluoro analog is expected to exhibit greater photostability due to reduced π-conjugation .

- Metabolic Resistance : Fluorine’s electronegativity and strong C-F bond confer resistance to cytochrome P450 oxidation compared to hydroxyl or methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。